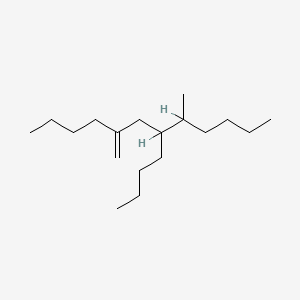
6-Butyl-5-methyl-8-methylene-dodecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Butyl-5-methyl-8-methylene-dodecane is an organic compound with the molecular formula C18H36 It is characterized by its unique structure, which includes a butyl group, a methyl group, and a methylene group attached to a dodecane backbone
Métodos De Preparación
The synthesis of 6-Butyl-5-methyl-8-methylene-dodecane can be achieved through several synthetic routes. One common method involves the alkylation of a dodecane derivative with butyl and methyl groups under controlled conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and yield.
Análisis De Reacciones Químicas
6-Butyl-5-methyl-8-methylene-dodecane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium or platinum, to yield saturated hydrocarbons.
Substitution: Halogenation reactions, such as chlorination or bromination, can occur under specific conditions, resulting in the substitution of hydrogen atoms with halogen atoms.
Aplicaciones Científicas De Investigación
6-Butyl-5-methyl-8-methylene-dodecane has several scientific research applications:
Chemistry: It is used as a model compound in studies of hydrocarbon behavior and reactivity.
Biology: Researchers investigate its potential as a bioactive molecule with antimicrobial or antifungal properties.
Medicine: The compound is explored for its potential therapeutic effects, including its role as a precursor in the synthesis of pharmaceutical agents.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex organic molecules.
Mecanismo De Acción
The mechanism of action of 6-Butyl-5-methyl-8-methylene-dodecane involves its interaction with specific molecular targets. In biological systems, it may interact with cell membranes, enzymes, or receptors, leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
6-Butyl-5-methyl-8-methylene-dodecane can be compared with other similar compounds, such as:
6-Butyl-5-methyl-dodecane: Lacks the methylene group, resulting in different reactivity and properties.
5-Methyl-8-methylene-dodecane: Lacks the butyl group, affecting its chemical behavior and applications.
8-Methylene-dodecane: Lacks both the butyl and methyl groups, leading to a simpler structure with distinct properties.
Propiedades
Número CAS |
326814-41-9 |
|---|---|
Fórmula molecular |
C18H36 |
Peso molecular |
252.5 g/mol |
Nombre IUPAC |
6-butyl-5-methyl-8-methylidenedodecane |
InChI |
InChI=1S/C18H36/c1-6-9-12-16(4)15-18(14-11-8-3)17(5)13-10-7-2/h17-18H,4,6-15H2,1-3,5H3 |
Clave InChI |
SUOPSHCQEFWLSW-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(C)C(CCCC)CC(=C)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


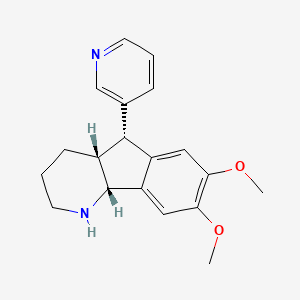
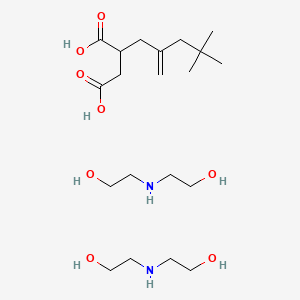
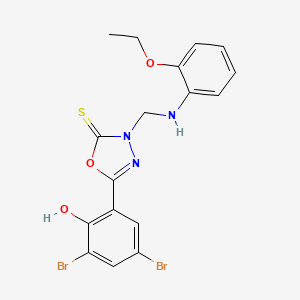
![4,11,13-trimethyl-5-(2-pyrrolidin-1-ylethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one;dihydrochloride](/img/structure/B12708076.png)


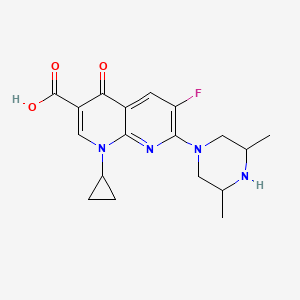
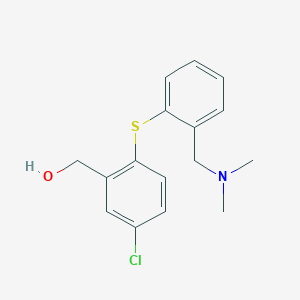
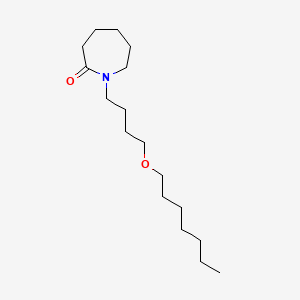
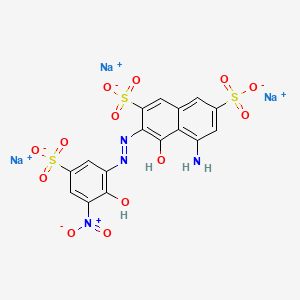
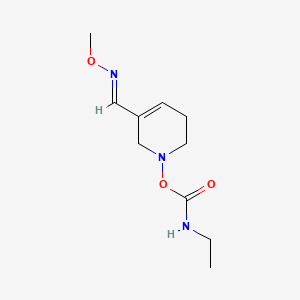
![Benzonitrile, 4-[[(4-butylphenyl)imino]methyl]-](/img/structure/B12708120.png)


